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Compound of Interest

Compound Name: Isothiazol-3-ylmethanol

CAS No.: 89033-17-0

Cat. No.: B1602821

Get Quote

Isothiazol-3-ylmethanol, with the molecular formula C₄H₅NOS and a molecular weight of

115.15 g/mol , belongs to the isothiazole family of heterocyclic compounds.[1] The isothiazole

ring is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse

biological activities. The precise characterization of its derivatives is paramount for quality

control, reaction monitoring, and understanding structure-activity relationships (SAR).

Spectroscopic techniques provide the definitive "fingerprint" of the molecule, confirming its

identity and purity. This guide explains the causality behind the observed spectral features,

grounding the data in the fundamental principles of chemical structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms

in a molecule. The analysis of both ¹H (proton) and ¹³C (carbon-13) spectra provides an

unambiguous map of the molecular structure.

Molecular Structure and Atom Numbering
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For clarity in spectral assignments, the atoms of Isothiazol-3-ylmethanol are numbered as

shown below.

Caption: Atom numbering for Isothiazol-3-ylmethanol.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons,

their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of Isothiazol-3-ylmethanol in ~0.6 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice

of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the

hydroxyl proton, allowing it to be observed more clearly.[2]

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting

its signal to 0.00 ppm.[3]

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[4]

Data Acquisition: Obtain a high-resolution spectrum with an adequate number of scans to

achieve a good signal-to-noise ratio.

Data and Interpretation

Signal
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

1 ~8.7 Doublet ~2.0 H5

2 ~7.3 Doublet ~2.0 H4

3 ~4.8 Singlet - CH₂ (C6)

4 ~3.5 (variable) Broad Singlet - OH (O7)
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Expertise & Causality:

Ring Protons (H4, H5): The two protons on the isothiazole ring appear as distinct doublets.

H5 is significantly downfield (~8.7 ppm) due to the anisotropic effect of the C=N bond and

the electron-withdrawing nature of the adjacent sulfur atom. H4 appears more upfield

(~7.3 ppm) and shows a small coupling constant (J ≈ 2.0 Hz), characteristic of a four-bond

coupling (⁴JHH) across the heteroaromatic ring system.

Methylene Protons (C6-H₂): The two protons of the methanol group appear as a sharp

singlet at ~4.8 ppm. Their equivalence and lack of coupling to adjacent protons result in a

singlet. The downfield shift is caused by the proximity to the electronegative oxygen atom

and the aromatic ring.

Hydroxyl Proton (O7-H): The hydroxyl proton signal is a broad singlet with a variable

chemical shift. Its broadness and variability are due to chemical exchange with trace

amounts of water in the solvent and hydrogen bonding. In very dry DMSO-d₆, this proton

might appear as a triplet if it couples to the adjacent CH₂ group.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides

insight into their chemical environment (e.g., sp², sp³, proximity to heteroatoms).

Experimental Protocol: ¹³C NMR Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR analysis, though a higher

concentration (20-50 mg) is often beneficial.

Instrumentation: Acquire the spectrum on the same NMR spectrometer, typically at a

frequency of 100 MHz for a 400 MHz instrument.[5]

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum

where each unique carbon appears as a singlet. An acquisition time of 1-2 hours may be

necessary due to the low natural abundance of ¹³C.

Data and Interpretation
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Signal Chemical Shift (δ, ppm) Assignment

1 ~168 C3

2 ~155 C5

3 ~122 C4

4 ~60 C6 (CH₂)

Expertise & Causality:

Ring Carbons (C3, C4, C5): The carbon atoms of the isothiazole ring are all sp² hybridized

and appear in the aromatic region. C3 (~168 ppm) is the most downfield carbon as it is

bonded to two electronegative atoms (nitrogen and the C6-O group). C5 (~155 ppm) is

also significantly downfield due to its position between the nitrogen and sulfur atoms. C4

(~122 ppm) is the most shielded of the ring carbons, appearing at the most upfield

position. These assignments can be definitively confirmed using 2D NMR techniques like

HSQC and HMBC.[6]

Methylene Carbon (C6): The sp³ hybridized carbon of the methanol group appears

significantly upfield at ~60 ppm, a typical region for a carbon atom attached to an oxygen

atom.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Experimental Protocol: IR Spectrum Acquisition

Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet.

A small amount of the solid sample is ground with dry KBr powder and pressed into a thin,

transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used

for direct analysis of the solid sample.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr

pellet) is recorded first, followed by the sample spectrum. The data is typically plotted as

percent transmittance versus wavenumber (cm⁻¹).

Data and Interpretation

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3300-3200 Strong, Broad O-H stretch Alcohol (-OH)

~3100-3050 Medium, Sharp C-H stretch Aromatic (=C-H)

~2950-2850 Medium, Sharp C-H stretch Aliphatic (-CH₂)

~1620-1580 Medium C=N stretch Isothiazole ring

~1450-1400 Medium C=C stretch Isothiazole ring

~1050-1000 Strong C-O stretch Primary alcohol

Expertise & Causality:

O-H Stretch: The most prominent feature is the strong, broad absorption band in the 3300-

3200 cm⁻¹ region, which is the hallmark of an alcohol's O-H stretching vibration.[7][8] The

broadness is a direct result of intermolecular hydrogen bonding in the solid state.

C-H Stretches: Two distinct regions for C-H stretching are observed. The peaks just above

3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while the peaks just below

3000 cm⁻¹ correspond to the C-H bonds of the aliphatic methylene group.[7]

Fingerprint Region (<1600 cm⁻¹): The absorptions for C=N and C=C stretching within the

isothiazole ring appear in this region. The strong band around 1020 cm⁻¹ is characteristic

of the C-O single bond stretch of the primary alcohol group. This complex region is unique

to the molecule and serves as a definitive "fingerprint."
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its

structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: MS Acquisition

Sample Introduction: The sample is introduced into the mass spectrometer, typically after

separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[9][10]

Ionization: Electron Impact (EI) is a common ionization technique for GC-MS, which causes

extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a

"softer" technique, often leaving the molecular ion intact.[11]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured, and the data is presented as a mass

spectrum, a plot of relative intensity versus m/z.

Data and Interpretation

Molecular Ion (M⁺): The molecular weight of Isothiazol-3-ylmethanol is 115.15. In an EI

spectrum, the molecular ion peak is expected at m/z = 115.[1] The presence of a smaller

peak at m/z = 117 (the M+2 peak) is expected due to the natural abundance of the ³⁴S

isotope.

Key Fragmentation Pattern: The structure of a molecule dictates how it breaks apart. A

logical fragmentation pathway for Isothiazol-3-ylmethanol is the loss of the hydroxyl group

followed by the loss of the entire side chain.
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Isothiazol-3-ylmethanol
[C₄H₅NOS]⁺˙

m/z = 115

Isothiazole Cation
[C₃H₂NS]⁺
m/z = 84

- 31
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Caption: Plausible fragmentation pathway in EI-MS.

Expertise & Causality: The most likely initial fragmentation is the cleavage of the C3-C6 bond

(a benzylic-type cleavage), which is relatively weak. This would result in the loss of a neutral

CH₂OH radical (mass = 31 amu), leading to a prominent fragment ion at m/z = 84. This

fragment corresponds to the stable isothiazole cation. Further fragmentation of the ring could

also occur.

Integrated Workflow for Spectroscopic Analysis
A robust analytical workflow ensures comprehensive and reliable characterization of a chemical

entity like Isothiazol-3-ylmethanol.
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Synthesis & Purification
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Caption: General workflow for chemical synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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